molecular formula C9H12FNO B1415036 (4-Ethoxy-3-fluorophenyl)methanamine CAS No. 1037164-60-5

(4-Ethoxy-3-fluorophenyl)methanamine

Cat. No. B1415036
M. Wt: 169.2 g/mol
InChI Key: ZSTGBCYTQGGAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “(4-Ethoxy-3-fluorophenyl)methanamine” consists of a phenyl ring substituted with an ethoxy group at the 4-position and a fluorine atom at the 3-position. The phenyl ring is also attached to a methanamine group.


Physical And Chemical Properties Analysis

“(4-Ethoxy-3-fluorophenyl)methanamine” has a molecular weight of 169.2 g/mol. It is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .

Scientific Research Applications

Chiral Discrimination

(4-Ethoxy-3-fluorophenyl)methanamine and its derivatives have been studied in chiral discrimination processes. For example, the separation of its enantiomers was achieved using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This research highlights the potential of (4-Ethoxy-3-fluorophenyl)methanamine in chromatographic separation techniques, specifically in chiral discrimination, which is vital in the pharmaceutical industry (Bereznitski et al., 2002).

Ligand Binding Studies

Studies have also been conducted on analogs of (4-Ethoxy-3-fluorophenyl)methanamine to understand their binding ability to various biological targets. For instance, the binding ability of its piperidine analogs to the dopamine transporter was examined, highlighting the compound's relevance in neuroscience and pharmacology (Prisinzano et al., 2002).

Antidepressant Activity

Another significant application is in the development of antidepressant drugs. Novel derivatives of (4-Ethoxy-3-fluorophenyl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors, showing potential for robust antidepressant-like activity (Sniecikowska et al., 2019).

Radio-tracer Synthesis

The compound has been utilized in the synthesis of radio-tracers for imaging applications, such as [18F]GBR 13119, which targets the dopamine uptake system. This application is crucial in medical diagnostics and research (Haka et al., 1989).

Kinase Inhibition

(4-Ethoxy-3-fluorophenyl)methanamine derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating their potential in cancer therapy and research (Schroeder et al., 2009).

Spectral Analysis

The compound and its derivatives have been subject to spectral analysis to understand their chemical structure and properties, which is essential in the development of new pharmaceuticals (Dekić et al., 2020).

Dopamine Transporter Studies

Further studies on substituted benzyl piperidines in the GBR series, which include (4-Ethoxy-3-fluorophenyl)methanamine derivatives, have provided insights into dopamine transporter affinity, contributing to the understanding of neurological disorders and potential treatments (Hsin et al., 2008).

Safety And Hazards

“(4-Ethoxy-3-fluorophenyl)methanamine” is labeled with the signal word “Danger” and is associated with hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-ethoxy-3-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTGBCYTQGGAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-3-fluorophenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethoxy-3-fluorophenyl)methanamine
Reactant of Route 2
(4-Ethoxy-3-fluorophenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(4-Ethoxy-3-fluorophenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(4-Ethoxy-3-fluorophenyl)methanamine
Reactant of Route 5
(4-Ethoxy-3-fluorophenyl)methanamine
Reactant of Route 6
Reactant of Route 6
(4-Ethoxy-3-fluorophenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.